molecular formula C14H23NO4 B1290471 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 863304-76-1

4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1290471
M. Wt: 269.34 g/mol
InChI Key: PIRWVWMHESZXMT-UHFFFAOYSA-N
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Description

The compound "4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid" is a structurally complex molecule that is part of a broader class of bicyclic amino acids. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug design, particularly as peptidomimetics .

Synthesis Analysis

The synthesis of related bicyclic amino acids has been reported in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved through a process that allowed for the selective production of either cis or trans acids. Optical resolution was accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the preparation of ε-amino acids based on a bicyclic skeleton, which were synthesized from a precursor available through the catalytic Pauson-Khand reaction . These methods highlight the synthetic versatility and the potential for producing various stereoisomers of bicyclic amino acids.

Molecular Structure Analysis

The molecular structure of related bicyclic amino acid esters has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was synthesized and its structure was confirmed by X-ray diffraction analysis .

Chemical Reactions Analysis

The bicyclo[2.2.2]octane unit has been shown to participate in chemical reactions such as intra-complex hydride transfer. This was demonstrated in a study where a compound containing the bicyclo[2.2.2]octane unit underwent protonolysis, leading to the unexpected involvement of the bicyclo[2.2.2]octane unit as the hydride donor . This suggests that the bicyclo[2.2.2]octane structure can play an active role in chemical transformations, which could be relevant for the design of new reactions involving similar bicyclic amino acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been studied using density functional theory. The effects of various substituents on the acid molecule and its anion were evaluated, providing insights into the inductive effects and how they influence acidity. The calculated acidities were found to be in good agreement with experimental values, suggesting that these compounds can serve as models for evaluating substituent effects .

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation and Characterization : This compound has been synthesized in various forms, often as a cyclic amino acid ester, and characterized using techniques like NMR spectroscopy and X-ray diffraction analysis. Such studies provide insights into the molecular structure and properties of the compound (Moriguchi et al., 2014); (Moriguchi et al., 2014).

  • Molecular Structure Analysis : Research on related compounds with bicyclo[2.2.2]octane structure, involving single crystal X-ray diffraction analysis, contributes to a deeper understanding of the bicyclic structure and its derivatives (Rose et al., 2003).

Chemical Behavior and Properties

  • Hydride Transfer Reactions : Studies have shown that compounds with bicyclo[2.2.2]octane units engage in interesting chemical reactions such as hydride transfers, highlighting their potential utility in synthetic chemistry and molecular engineering (Matthias et al., 2003).

  • Substituent Effects on Acidity : Research into the acidity of similar bicyclo[2.2.2]octane-1-carboxylic acids has provided valuable insights into the effects of substituents on acid strength, contributing to the understanding of how chemical modifications can alter the properties of a compound (Wiberg, 2002).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-4-13(5-8-14,6-9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWVWMHESZXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631034
Record name 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

863304-76-1
Record name 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
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4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Citations

For This Compound
1
Citations
KA Leonard, LA Madge, PJ Krawczuk… - Journal of Medicinal …, 2020 - ACS Publications
To identify Janus kinase (JAK) inhibitors that selectively target gastrointestinal tissues with limited systemic exposures, a class of imidazopyrrolopyridines with a range of physical …
Number of citations: 16 pubs.acs.org

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